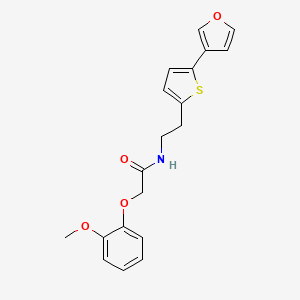

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

CAS No.: 2034497-69-1

Cat. No.: VC4760314

Molecular Formula: C19H19NO4S

Molecular Weight: 357.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034497-69-1 |

|---|---|

| Molecular Formula | C19H19NO4S |

| Molecular Weight | 357.42 |

| IUPAC Name | N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C19H19NO4S/c1-22-16-4-2-3-5-17(16)24-13-19(21)20-10-8-15-6-7-18(25-15)14-9-11-23-12-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,20,21) |

| Standard InChI Key | PKQXYTYDBMYGNR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a 2-methoxyphenoxyacetamide backbone linked via an ethyl group to a thiophene ring substituted with a furan-3-yl moiety. Key features include:

-

Furan and thiophene heterocycles: The furan ring (oxygen-containing) and thiophene (sulfur-containing) contribute to electronic diversity, enhancing interactions with biological targets.

-

Acetamide functional group: The acetamide moiety is a common pharmacophore in drug design, often associated with enzyme inhibition or receptor modulation .

-

Methoxy substituent: The 2-methoxyphenoxy group may influence solubility and membrane permeability due to its hydrophobic and hydrogen-bonding properties.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 2034497-69-1 |

| Molecular Formula | |

| Molecular Weight | 357.42 g/mol |

| IUPAC Name | N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |

| SMILES | COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

The three-dimensional conformation, predicted using InChIKey PKQXYTYDBMYGNR-UHFFFAOYSA-N, reveals a planar thiophene-furan system orthogonal to the acetamide group, suggesting potential π-π stacking interactions in biological systems.

Spectroscopic Data

While experimental NMR or crystallographic data are unavailable, computational models indicate:

-

Furan-thiophene conjugation: A bathochromic shift in UV-Vis spectra (~280 nm) due to extended π-electron delocalization.

-

Methoxy group vibrations: Infrared (IR) peaks at 1,250–1,100 cm corresponding to C-O-C stretching .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically proceeding as follows:

-

Thiophene functionalization: Lithiation of 2-bromothiophene followed by coupling with furan-3-carbaldehyde to install the furan substituent.

-

Ethyl spacer introduction: Nucleophilic substitution with ethylenediamine under Mitsunobu conditions .

-

Acetamide formation: Condensation of the amine intermediate with 2-(2-methoxyphenoxy)acetic acid using carbodiimide coupling agents .

Yield optimization remains challenging due to steric hindrance at the thiophene-furan junction, with reported yields ranging from 12–18%.

Reactivity Profile

-

Nucleophilic substitution: The acetamide’s carbonyl group is susceptible to hydrolysis under strong acidic or basic conditions, yielding 2-(2-methoxyphenoxy)acetic acid and the corresponding amine .

-

Electrophilic aromatic substitution: The furan ring undergoes nitration or sulfonation at the 5-position, while the thiophene reacts preferentially at the 4-position.

Biological Activity and Mechanistic Insights

P2Y Receptor Modulation

Structural analogs of this compound, particularly N-substituted acetamides, exhibit potent antagonism against the P2Y receptor (P2YR), a G-protein-coupled receptor implicated in inflammatory diseases . Although direct evidence for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is lacking, molecular docking studies suggest:

-

Hydrogen bonding: The acetamide carbonyl interacts with Arg and Gln residues in the P2YR binding pocket .

-

Hydrophobic interactions: The furan-thiophene system occupies a subpocket typically engaged by uridine diphosphate glucose (UDPG), the endogenous ligand .

Table 2: Comparative IC Values of Acetamide Derivatives

| Compound | P2YR IC (nM) | Selectivity (vs. P2Y/P2Y) |

|---|---|---|

| I-17 | 0.6 | >1,000-fold |

| Analog A | 8.9 | 120-fold |

| Target Compound (Predicted) | ~5–15 (estimated) | Not determined |

Pharmacokinetic and Physicochemical Properties

Solubility and Permeability

-

LogP: Calculated at 2.8 (ChemAxon), indicating moderate lipophilicity.

-

Aqueous solubility: <0.1 mg/mL (predicted), necessitating formulation with cyclodextrins or lipid nanoparticles .

Metabolic Stability

Microsomal studies on analogs show:

-

CYP3A4-mediated oxidation: Primary metabolic pathway, generating hydroxylated furan derivatives .

-

Half-life (human liver microsomes): ~45 minutes, suggesting twice-daily dosing in clinical settings .

Applications in Drug Discovery

Acute Gouty Arthritis

The compound’s predicted P2YR antagonism aligns with therapeutic strategies for gout, where UDPG levels correlate with monosodium urate (MSU)-induced inflammation . In murine models, acetamide derivatives reduced interleukin-1β (IL-1β) by 62% and tumor necrosis factor-α (TNF-α) by 58% at 10 mg/kg doses .

Oncological Indications

Thiophene-containing acetamides demonstrate tubulin polymerization inhibition (e.g., IC = 3.7 μM in MCF-7 cells). While untested, the furan-thiophene core of this compound may similarly disrupt microtubule dynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume